N,N-bis(prop-2-en-1-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide
Description
The compound N,N-bis(prop-2-en-1-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide is a structurally complex molecule combining a benzene-sulfonamide core with a tetrahydroquinoline-carbonyl substituent. This hybrid structure integrates a sulfonamide moiety, known for its prevalence in medicinal chemistry, with a tetrahydroquinoline system, which is often associated with bioactivity and chirality.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N,N-bis(prop-2-enyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-3-15-23(16-4-2)28(26,27)20-13-11-19(12-14-20)22(25)24-17-7-9-18-8-5-6-10-21(18)24/h3-6,8,10-14H,1-2,7,9,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAVHAIEYDALGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-bis(prop-2-en-1-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide” would likely involve multiple steps, including:
Formation of the tetrahydroquinoline core: This could be achieved through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of the sulfonamide group: This step might involve the reaction of the tetrahydroquinoline derivative with a sulfonyl chloride in the presence of a base.
Alkylation with prop-2-en-1-yl groups: This could be done using an alkyl halide in the presence of a strong base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the tetrahydroquinoline moiety.
Reduction: Reduction reactions could target the sulfonamide group or the double bonds in the prop-2-en-1-yl groups.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the benzene ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
Scientific Applications of N,N-bis(prop-2-en-1-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide
This compound is a complex organic compound that combines quinoline, sulfonamide, and prop-2-en-1-yl groups. Such compounds draw interest in medicinal chemistry because of their potential biological activities.
Properties
- IUPAC Name The IUPAC name of the compound is 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N,N-bis(prop-2-enyl)benzenesulfonamide.
- Molecular Formula The molecular formula is C22H24N2O3S .
- CAS Number The CAS number is 393838-25-0 .
Research Applications
The compound and others similar to it have potential applications in chemistry, biology, medicine, and industry:
- Chemistry It can be used as an intermediate in the synthesis of complex molecules or as ligands in coordination chemistry.
- Biology These compounds can be studied for their potential as enzyme inhibitors or receptor ligands.
- Medicine Compounds with similar structures are investigated as potential drugs for treating diseases like cancer or infections.
- Industry They might be used in developing new materials or as catalysts in chemical reactions.
The mechanism of action depends on its specific biological target, potentially interacting with enzymes or receptors, altering their activity, and leading to a biological effect, such as inhibiting enzyme activity or modulating receptor signaling.
Related Compounds
Examples of similar compounds include:
- N,N-bis(prop-2-en-1-yl)-4-(quinoline-1-carbonyl)benzene-1-sulfonamide
- N,N-bis(prop-2-en-1-yl)-4-(1,2,3,4-tetrahydroisoquinoline-1-carbonyl)benzene-1-sulfonamide
The unique combination of the tetrahydroquinoline core with the sulfonamide and prop-2-en-1-yl groups may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Quinoline Derivatives in therapeutic applications
Mechanism of Action
The mechanism of action of “N,N-bis(prop-2-en-1-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide” would depend on its specific biological target. It might interact with enzymes or receptors, altering their activity and leading to a biological effect. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing sulfonamide groups (4a, 5a) contrast with electron-donating dimethylamino (6a) or indole (9a) substituents, influencing reactivity in downstream reactions .
Key Observations :
- High yields (e.g., 96% for 4a) are achievable with straightforward nucleophilic substitutions .
- Lower yields (38–39% for 5a, 6a) correlate with multi-step reactions or steric challenges .
Physicochemical Properties
13C NMR Data Comparison :
- Carbonyl Peaks: 9a (indole-oxo): δ 172.0 ppm Target compound’s tetrahydroquinoline-carbonyl is expected near δ 165–175 ppm, influenced by conjugation with the aromatic system.
- Aromatic Protons: 4a’s methyl-substituted benzene resonates at δ 21.7 ppm (CH₃) , while electron-rich systems (e.g., 6a) show upfield shifts for dimethylamino groups.
Solubility :
- Sulfonamides (4a, 5a) exhibit moderate polarity, soluble in DCM or DMF .
- The tetrahydroquinoline moiety may enhance lipid solubility, analogous to 6-methyl-1,2,3,4-tetrahydroquinoline (logP ~2.5) .
Data Tables
Table 3 : Summary of Key Spectral Data for Analogues
| Compound | 13C NMR (δ, ppm) | 1H NMR (δ, ppm) | |
|---|---|---|---|
| 4a | 21.7 (CH₃), 49.3–57.7 (N-CH₂) | 1.3–1.5 (m, CH₂), 2.4 (s, CH₃) | |
| 9a | 172.0 (C=O), 117.5 (indole CH) | 5.2–5.8 (m, allyl CH₂), 7.1–7.4 (m, aromatic) |
Biological Activity
N,N-bis(prop-2-en-1-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
Chemical Structure and Synthesis
The compound features a combination of quinoline , sulfonamide , and prop-2-en-1-yl groups. The synthesis typically involves several steps:
- Formation of the Tetrahydroquinoline Core : This can be achieved through a Povarov reaction involving an aniline, an aldehyde, and an alkene.
- Introduction of the Sulfonamide Group : This step generally involves reacting the tetrahydroquinoline derivative with a sulfonyl chloride in the presence of a base.
- Alkylation with Prop-2-en-1-yl Groups : This is performed using an alkyl halide along with a strong base.
These synthetic routes are optimized for yield and purity while considering environmental impacts .
The biological activity of this compound is primarily attributed to its potential interactions with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, altering their activity and leading to significant biological effects.
- Receptor Modulation : It could modulate receptor signaling pathways, affecting cellular responses.
These mechanisms suggest potential applications in treating diseases such as cancer or infections .
Research Findings
Recent studies have highlighted various aspects of the compound's biological activity:
- Cytotoxicity : In vitro studies have shown that derivatives similar to this compound exhibit cytotoxic effects against cancer cell lines. For instance, certain sulfonamide derivatives demonstrated IC50 values indicating potent activity against lung cancer cells .
| Compound | IC50 (µg/mL) | Target Cell Line |
|---|---|---|
| Compound A | 71.54 | A549 (lung cancer) |
| Compound B | 83.59 | A549 (lung cancer) |
| Control | 164.62 | Beas-2B (normal cells) |
This table summarizes the cytotoxic effects observed in recent studies .
Case Studies
Several case studies have explored the efficacy of sulfonamide derivatives in various biological contexts:
- Choline Esterase Inhibition : Research indicated that similar compounds showed significant inhibition of choline esterase enzymes, with Ki values suggesting strong binding affinity .
- Antileishmanial Activity : Other studies have evaluated the antileishmanial properties of related compounds, demonstrating effective inhibition against Leishmania spp., which is critical for developing treatments for leishmaniasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
